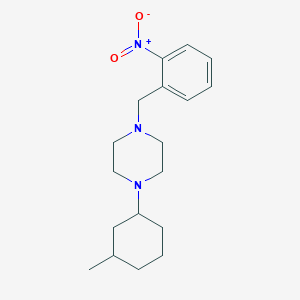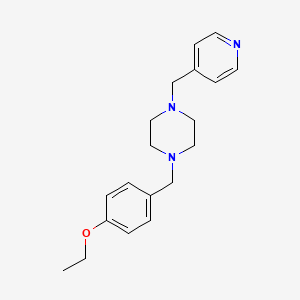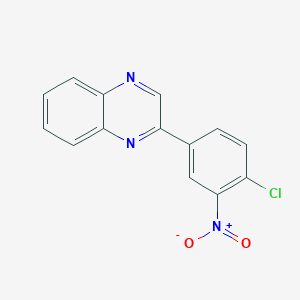amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B10888511.png)
3-{[2-(2-Fluorophenyl)ethyl](4-methylphenyl)amino}-1-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-fluorophenethylamine, which is then reacted with 4-methylaniline under specific conditions to form the desired product. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
3-Fluorophenethyl alcohol: A compound with a similar fluorophenyl group, used in various chemical applications.
Uniqueness
The uniqueness of 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of fluorophenethyl and methylanilino groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H23FN2O2 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
3-[N-[2-(2-fluorophenyl)ethyl]-4-methylanilino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H23FN2O2/c1-18-11-13-20(14-12-18)27(16-15-19-7-5-6-10-22(19)26)23-17-24(29)28(25(23)30)21-8-3-2-4-9-21/h2-14,23H,15-17H2,1H3 |
Clave InChI |
YETCJOMBRFPBEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CCC2=CC=CC=C2F)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B10888433.png)

methanone](/img/structure/B10888437.png)

![(2E,5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10888446.png)
![6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10888449.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine](/img/structure/B10888455.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10888496.png)

![1-cyclopropyl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10888505.png)
![1-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}ethanone](/img/structure/B10888512.png)
